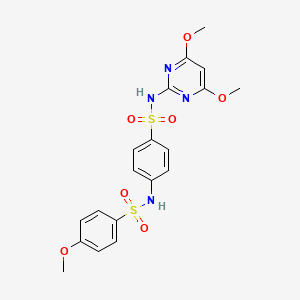

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide

Description

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative featuring dual sulfonamide linkages and methoxy-substituted pyrimidine and benzene rings. Its structure combines a 4,6-dimethoxypyrimidin-2-yl group and a 4-methoxybenzenesulfonamide moiety, linked via a sulfonamide bridge.

Properties

IUPAC Name |

N-(4,6-dimethoxypyrimidin-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O7S2/c1-28-14-6-10-16(11-7-14)31(24,25)22-13-4-8-15(9-5-13)32(26,27)23-19-20-17(29-2)12-18(21-19)30-3/h4-12,22H,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADWIFKLTMHZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

In a scalable procedure adapted from ChemicalBook, 4-amino-2,6-dimethoxypyrimidine reacts with 4-methoxybenzenesulfonyl chloride in N,N-dimethylformamide (DMF) at 15°C for 14 hours, using triethylamine as a base. The reaction achieves near-quantitative yields (99%) due to the electron-rich pyrimidine amine facilitating nucleophilic attack on the sulfonyl chloride. Excess triethylamine neutralizes HCl byproducts, while DMF stabilizes intermediates via hydrogen bonding. Post-reaction, ethyl acetate extraction and vacuum distillation isolate the crude product, which is recrystallized to >98.5% purity.

Key Parameters

- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

- Solvent : DMF

- Catalyst : Triethylamine (3 equivalents)

- Yield : 99%

Sequential Sulfonamidation for Dual Functionalization

Introducing the second sulfonamide group on the benzene ring requires regioselective sulfonylation. The US20030236437A1 patent details a high-temperature catalytic method using DMF to suppress bis-sulfonation byproducts.

Two-Step Sulfonylation Protocol

- First Sulfonylation : 4-Nitrobenzenesulfonyl chloride reacts with 4-amino-2,6-dimethoxypyrimidine under conditions similar to Section 1.1, yielding the monosubstituted sulfonamide.

- Second Sulfonylation : The nitro group is reduced to an amine (e.g., via H₂/Pd-C), which then reacts with 4-methoxybenzenesulfonyl chloride at 120–160°C in toluene with 0.001–0.09 molar equivalents of DMF. DMF catalyzes the reaction by activating the sulfonyl chloride, while elevated temperatures accelerate kinetics without degrading heat-sensitive methoxy groups.

Optimized Conditions

Alternative Catalytic Systems for Sulfonamidation

The EP0512953B1 patent introduces phosphorus pentachloride (PCl₅) as a sulfonic acid activator, enabling sulfonamide formation under milder conditions.

Phosphorus Pentachloride-Mediated Activation

4-Methoxybenzenesulfonic acid is treated with PCl₅ in methylene chloride to generate the reactive sulfonyl chloride in situ. Subsequent reaction with the pyrimidine amine proceeds at 70–90°C in chlorobenzene, achieving 88% yield. This method avoids isolating unstable sulfonyl chlorides, reducing side reactions.

Advantages

- Byproduct Mitigation : PCl₅ converts residual sulfonic acids to chlorides, minimizing unreacted starting material.

- Solvent Choice : Chlorobenzene’s high boiling point (131°C) accommodates reflux conditions without decomposition.

Comparative Analysis of Methodologies

The direct sulfonylation method offers superior yield and purity but requires stringent temperature control. High-temperature DMF catalysis balances efficiency and scalability, ideal for industrial applications.

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at pyrimidine N1 and N3 positions are minimized using bulky sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) that favor N2 substitution due to steric effects.

- Byproduct Formation : DMF reduces bis-sulfonation by coordinating to the sulfonyl chloride, slowing secondary reactions.

- Solvent Recovery : Toluene and chlorobenzene are recycled via vacuum distillation, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide has been extensively studied for its anti-inflammatory properties. It has shown potential in treating various chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular diseases . The compound has also been evaluated for its non-toxicity in both in vitro and in vivo studies, making it a promising candidate for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide involves the inhibition of oxidative bursts from phagocytes and the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB . The compound also upregulates the expression of anti-inflammatory cytokine IL-10, contributing to its overall anti-inflammatory effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

- Structural Differences: Replaces methoxy groups on the pyrimidine ring with methyl groups and introduces a quinazoline-amino substituent on the benzene ring .

- Applications : Demonstrated as a corrosion inhibitor for mild steel in HCl, achieving 92% efficiency at 500 ppm. The quinazoline moiety enhances adsorption on metal surfaces via π-electron interactions .

- Research Findings : Experimental and DFT studies confirm its superior inhibition compared to simpler sulfonamides, attributed to the planar quinazoline ring improving surface coverage .

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1) Co-crystal

- Structural Differences: Substitutes methoxy groups with methyl on the pyrimidine ring and replaces the 4-methoxybenzenesulfonamide with an amino group. Co-crystallized with benzoic acid .

- Physical Properties: The amino group facilitates hydrogen bonding with benzoic acid, enhancing solubility and stability. This contrasts with the methoxy-substituted compound, which may prioritize lipophilicity .

Rimsulfuron (Agrochemical Derivative)

- Structural Differences : Contains a urea bridge instead of a sulfonamide linkage, with a 4,6-dimethoxypyrimidin-2-yl group and ethylsulfonyl-pyridyl substituent .

- Applications : A herbicidal sulfonylurea targeting acetolactate synthase (ALS) in weeds. The urea group is critical for ALS inhibition, unlike sulfonamide-based compounds, which may lack herbicidal activity .

- Research Findings : Highlight the role of the dimethoxypyrimidine group in agrochemicals, though linkage type (urea vs. sulfonamide) dictates biological target specificity .

4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Derivatives

- Structural Differences : Incorporates a pyrazolo-pyrimidine core and fluorine substituents, replacing the methoxybenzene group .

- Applications : These derivatives exhibit kinase inhibitory activity, with fluorinated groups enhancing metabolic stability and binding affinity. The absence of methoxy groups may reduce electron-donating effects, altering pharmacokinetics .

- Research Findings : Fluorine substitution improves blood-brain barrier penetration, a consideration absent in the methoxy-rich target compound .

Sulfathiazole Derivatives (e.g., 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide)

- Structural Differences : Features a thiazole ring and thioxo-pyrimidine group instead of methoxy substituents .

- Applications : Classical antibacterial agents targeting dihydropteroate synthase. The thiazole and thioxo groups enhance antibacterial potency but may increase toxicity compared to methoxy-substituted analogs .

- Research Findings : Thioxo groups improve binding to bacterial enzymes but reduce solubility, a trade-off critical for drug design .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Key Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~494 | 2.8 | <0.1 (aqueous) |

| N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide | ~465 | 3.5 | 0.5 (DMSO) |

| Rimsulfuron | ~432 | 1.9 | 1.2 (aqueous) |

| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | ~307 | 1.2 | 5.0 (aqueous) |

Q & A

What are the optimal synthetic routes for preparing N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology

The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach starts with activating the pyrimidin-2-amine core (e.g., 4,6-dimethoxypyrimidin-2-amine) using a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Reactions often proceed at 0–5°C to minimize side products .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Basic Structural Characterization

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or lab-based sources. For refinement:

- SHELXL : Preferred for small-molecule refinement due to robust handling of disorder and anisotropic displacement parameters .

- ORTEP-3 : Used for visualizing thermal ellipsoids and hydrogen-bonding networks .

Example: Co-crystallization with benzoic acid derivatives (as in related sulfonamides) can stabilize the lattice via N–H···O hydrogen bonds .

How can reaction conditions be optimized to address low yields in the final coupling step?

Advanced Experimental Design

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Palladium-based catalysts for Suzuki couplings or copper(I) iodide for Ullmann-type reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- In situ monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically.

What analytical methods are used to resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Advanced Data Contradiction Analysis

Discrepancies in hydrogen-bonding motifs can arise from polymorphism or solvent inclusion. Techniques include:

- Graph set analysis : Classifies hydrogen-bond patterns (e.g., Etter’s rules) to identify robust supramolecular synthons .

- Variable-temperature XRD : Reveals thermal-dependent packing changes.

- DFT calculations : Validate energetically favorable interactions when experimental data is ambiguous .

How does the sulfonamide moiety interact with biological targets, and what assays validate these interactions?

Advanced Mechanistic Studies

The sulfonamide group often acts as a hydrogen-bond donor/acceptor, targeting enzymes like carbonic anhydrase or dihydrofolate reductase. Methodologies include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses.

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values).

- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., fluorescein diacetate for esterase activity) .

How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during refinement?

Advanced Data Analysis

Twinning and disorder complicate refinement. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.